MI-3454

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[3-[[2-cyano-4-methyl-5-[[4-[[2-(methylamino)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indol-1-yl]methyl]-1-bicyclo[1.1.1]pentanyl]formamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H35F3N8OS/c1-19-20(3-4-26-24(19)9-22(12-36)43(26)17-30-14-31(15-30,16-30)38-18-44)13-42-7-5-21(6-8-42)39-27-25-10-23(11-32(33,34)35)45-28(25)41-29(37-2)40-27/h3-4,9-10,18,21H,5-8,11,13-17H2,1-2H3,(H,38,44)(H2,37,39,40,41) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBFYNGBMAACLAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C=C(N2CC34CC(C3)(C4)NC=O)C#N)CN5CCC(CC5)NC6=C7C=C(SC7=NC(=N6)NC)CC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H35F3N8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

636.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MI-3454: A Targeted Approach to MLL-Reordered Leukemia

An In-depth Technical Guide on the Mechanism of Action of MI-3454

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the mechanism of action of this compound, a highly potent and orally bioavailable small molecule inhibitor targeting the menin-Mixed Lineage Leukemia 1 (MLL1) protein-protein interaction, a critical dependency in MLL-rearranged (MLL-r) and NPM1-mutated (NPM1c) acute leukemias.

Core Mechanism of Action

This compound functions by directly disrupting the critical interaction between menin and the MLL1 protein (or its oncogenic MLL-fusion derivatives).[1][2] In MLL-rearranged leukemia, the fusion of the KMT2A (MLL1) gene with various partner genes results in a chimeric protein that requires interaction with menin to drive the expression of key leukemogenic target genes, such as HOXA9 and MEIS1.[1][3] By binding to menin, this compound allosterically inhibits its interaction with MLL1, leading to the downregulation of this aberrant gene expression program. This, in turn, induces profound anti-leukemic effects, including cell differentiation and inhibition of proliferation.[1]

The on-target activity of this compound has been validated by experiments showing that overexpression of HOXA9 can reverse the therapeutic effects of the compound in MLL leukemic cells. Furthermore, this compound demonstrates strong anti-proliferative effects and downregulates HOXA9 and MEIS1 expression in mouse bone marrow cells transformed with the MLL-AF9 oncogene, but not in cells transformed directly with HOXA9 and MEIS1, underscoring its specific mechanism upstream of these key effectors.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Description |

| IC50 | 0.51 nM | Concentration of this compound required to inhibit 50% of the menin-MLL1 interaction in a biochemical assay. |

| GI50 | 7 - 27 nM | Concentration of this compound required to inhibit the growth of various MLL-rearranged leukemia cell lines by 50%. |

| Cytochrome P450 Inhibition | <50% at 10 µM | This compound does not potently inhibit major cytochrome P450 enzymes, suggesting a lower potential for drug-drug interactions. |

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound in Murine Models

| Parameter | Value | Model/Condition |

| T1/2 (Oral) | 3.2 hours | Pharmacokinetic parameter indicating the elimination half-life after oral administration. |

| Cmax (Oral) | 4698 ng/mL | Peak plasma concentration achieved after oral administration. |

| T1/2 (IV) | 2.4 hours | Pharmacokinetic parameter indicating the elimination half-life after intravenous administration. |

| Clearance (IV) | 2375 mL/hr/kg | Volume of plasma cleared of the drug per unit time after intravenous administration. |

| Volume of Distribution (Vss) | 5358 mL/kg | Apparent volume into which the drug distributes in the body at steady state. |

| Efficacy | Complete remission or regression | Observed in mouse models of MLL-rearranged and NPM1-mutated leukemia, including patient-derived xenograft (PDX) models, with oral administration. |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

References

- 1. Menin inhibitor this compound induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Menin inhibitor this compound induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of the Menin-MLL1 Interaction in Acute Myeloid Leukemia: A Technical Guide for Researchers

An In-depth Exploration of the Menin-MLL1 Axis as a Therapeutic Target in AML, Featuring Quantitative Data, Detailed Experimental Protocols, and Pathway Visualizations.

Executive Summary

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key molecular dependency in a significant subset of AML cases, particularly those with rearrangements of the KMT2A gene (encoding MLL1) or mutations in NPM1, is the protein-protein interaction between menin and MLL1. This interaction is crucial for the recruitment of the MLL1-fusion protein complex to chromatin, leading to the aberrant expression of leukemogenic genes such as HOXA9 and MEIS1. The critical nature of this interaction has spurred the development of small molecule inhibitors that disrupt the menin-MLL1 complex, representing a promising new class of targeted therapies for these high-risk AML subtypes. This technical guide provides a comprehensive overview of the menin-MLL1 interaction in AML, presenting key quantitative data on the efficacy of menin inhibitors, detailed experimental protocols for studying this interaction, and visualizations of the underlying molecular pathways and experimental workflows.

The Menin-MLL1 Interaction: A Linchpin in Leukemogenesis

Menin, a nuclear scaffold protein encoded by the MEN1 gene, plays a paradoxical role in cancer, acting as a tumor suppressor in some contexts and an oncogenic cofactor in others.[1] In the context of AML, menin is essential for the leukemogenic activity of MLL1 fusion proteins.[2][3] Chromosomal translocations involving the KMT2A (MLL1) gene are found in approximately 5-10% of acute leukemias and are associated with a poor prognosis.[4] These rearrangements result in the fusion of the N-terminus of MLL1 with one of over 80 different partner proteins.[2] The N-terminal portion of MLL1, which is retained in all fusion proteins, contains the menin-binding motif.

The interaction between menin and the MLL1 fusion protein is critical for tethering the oncogenic complex to target gene promoters, including those of the HOXA gene cluster and MEIS1. This leads to the upregulation of a pro-leukemogenic gene expression program that blocks hematopoietic differentiation and promotes cell proliferation. Similarly, AML with mutations in the nucleophosmin 1 (NPM1) gene, which accounts for about 30% of adult AML cases, also exhibits a dependency on the menin-MLL1 interaction to maintain the expression of these critical leukemogenic genes.

Therapeutic Targeting of the Menin-MLL1 Interaction

The dependency of MLL-rearranged and NPM1-mutated AML on the menin-MLL1 interaction has made it an attractive therapeutic target. A number of small molecule inhibitors have been developed to disrupt this protein-protein interaction, showing promising preclinical and clinical activity. These inhibitors bind to a deep pocket on the surface of menin, competitively blocking the binding of the MLL1 N-terminus. This displacement of the MLL1 fusion protein from chromatin leads to the downregulation of target gene expression, induction of myeloid differentiation, and ultimately, apoptosis of leukemia cells.

Quantitative Efficacy of Menin-MLL1 Inhibitors

The potency of various menin-MLL1 inhibitors has been evaluated in a range of AML cell lines harboring MLL rearrangements or NPM1 mutations. The following tables summarize the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values for several key compounds.

| Inhibitor | Cell Line | Genotype | IC50/GI50 (nM) | Reference |

| Revumenib (SNDX-5613) | MOLM-13 | MLL-AF9 | Not explicitly stated, but effective in µM range | |

| OCI-AML3 | NPM1c | Not explicitly stated, but effective in µM range | ||

| Ziftomenib (KO-539) | MV-4-11 | MLL-AF4 | Not explicitly stated, but effective in nM range | |

| VTP50469 | NUP98-HOXA9 cells | NUP98-HOXA9 | Similar to MLL-r and NPM1c cells | |

| NUP98-JARID1A cells | NUP98-JARID1A | Similar to MLL-r and NPM1c cells | ||

| MI-3454 | MV-4-11 | MLL-AF4 | 7-27 | |

| MOLM-13 | MLL-AF9 | 7-27 | ||

| KOPN-8 | MLL-ENL | 7-27 | ||

| MI-2 | MV-4-11 | MLL-AF4 | 9,500 | |

| KOPN-8 | MLL-ENL | 7,200 | ||

| ML-2 | MLL-AF6 | 8,700 | ||

| MI-463 | MLL-fusion lines | MLL-r | 15.3 | |

| MI-503 | MLL-fusion lines | MLL-r | 14.7 | |

| M-808 | MOLM-13 | MLL-AF9 | 1 | |

| MV-4-11 | MLL-AF4 | 4 | ||

| M-89 | MV-4-11 | MLL-AF4 | 25 | |

| MOLM-13 | MLL-AF9 | 54 | ||

| DS-1594a | MOLM-13 | MLL-AF9 | Not explicitly stated, but effective in nM range |

Table 1: In Vitro Potency of Menin-MLL1 Inhibitors in AML Cell Lines.

In patient-derived xenograft (PDX) models, menin inhibitors have demonstrated significant in vivo efficacy, leading to a reduction in leukemia burden and prolonged survival.

| Inhibitor | AML Model | Key Findings | Reference |

| Revumenib (SNDX-5613) | MLL-r or NPM1c PDX | Superior in vivo efficacy when combined with venetoclax. | |

| VTP50469 | NUP98-NSD1 & NUP98-JARID1A PDX | Significantly prolongs survival. | |

| This compound | MLL-r or NPM1c PDX | Induced complete remission or regression of leukemia as a single agent. | |

| DS-1594a | MOLM-13 xenograft | Significant antitumor efficacy and prolonged survival. |

Table 2: In Vivo Efficacy of Menin-MLL1 Inhibitors in AML Models.

Experimental Protocols for Studying the Menin-MLL1 Interaction

This section provides detailed methodologies for key experiments used to investigate the menin-MLL1 interaction and the effects of its inhibition.

Co-Immunoprecipitation (Co-IP) to Confirm Menin-MLL1 Interaction

Co-IP is a fundamental technique to demonstrate the physical interaction between menin and MLL1 (or MLL1-fusion proteins) within a cell lysate.

Protocol:

-

Cell Lysis:

-

Harvest 10-50 million AML cells (e.g., MOLM-13, MV-4-11) and wash with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose/magnetic beads for 1 hour at 4°C on a rotator.

-

Incubate the pre-cleared lysate with a primary antibody against either menin or the MLL1 fusion partner (e.g., anti-FLAG for tagged proteins) overnight at 4°C on a rotator. A non-specific IgG should be used as a negative control.

-

Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and wash 3-5 times with lysis buffer to remove non-specific binding proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against the reciprocal protein (e.g., probe for MLL1 if menin was immunoprecipitated) to confirm the interaction.

-

Chromatin Immunoprecipitation (ChIP) for MLL1 Target Gene Occupancy

ChIP is used to determine if MLL1 or MLL1-fusion proteins are bound to the promoter regions of specific target genes like HOXA9 and MEIS1, and whether this binding is disrupted by menin inhibitors.

Protocol:

-

Cross-linking and Chromatin Preparation:

-

Treat AML cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells and isolate the nuclei.

-

Sonify the chromatin to shear the DNA into fragments of 200-600 bp.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific for MLL1, the MLL1 fusion partner, or menin overnight at 4°C. Use a non-specific IgG as a negative control.

-

Add protein A/G beads to capture the antibody-chromatin complexes.

-

-

Washing and Elution:

-

Wash the beads extensively to remove non-specifically bound chromatin.

-

Elute the chromatin complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the protein-DNA cross-links by heating at 65°C.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA.

-

-

Analysis by qPCR or Sequencing (ChIP-seq):

-

Use quantitative PCR (qPCR) with primers specific to the promoter regions of target genes (HOXA9, MEIS1) to quantify the enrichment of these regions in the immunoprecipitated DNA.

-

Alternatively, perform high-throughput sequencing (ChIP-seq) to identify all genomic regions occupied by the protein of interest.

-

Cell Viability and Proliferation Assays

These assays are crucial for determining the cytotoxic or cytostatic effects of menin-MLL1 inhibitors on AML cells.

Protocol (MTT Assay):

-

Cell Seeding:

-

Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of the menin-MLL1 inhibitor or vehicle control (DMSO).

-

-

Incubation:

-

Incubate the plate for 48-96 hours at 37°C in a humidified incubator with 5% CO2.

-

-

MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

-

Flow Cytometry for Myeloid Differentiation

Flow cytometry is used to assess the induction of myeloid differentiation in AML cells following treatment with menin-MLL1 inhibitors by measuring the expression of cell surface markers.

Protocol:

-

Cell Treatment:

-

Treat AML cells with the menin-MLL1 inhibitor or vehicle control for an appropriate duration (e.g., 4-7 days).

-

-

Cell Staining:

-

Harvest the cells and wash with FACS buffer (PBS with 2% FBS).

-

Incubate the cells with fluorescently conjugated antibodies against myeloid differentiation markers such as CD11b, CD14, and CD15, and immaturity markers like CD34 and CD117.

-

-

Flow Cytometry Analysis:

-

Acquire the stained cells on a flow cytometer.

-

Analyze the data to determine the percentage of cells expressing the differentiation markers in the treated versus control populations.

-

Visualizing the Menin-MLL1 Pathway and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathway, the mechanism of inhibition, and the workflows of key experimental protocols.

Caption: The Menin-MLL1 signaling pathway in AML.

Caption: Mechanism of action of Menin-MLL1 inhibitors.

Caption: Experimental workflow for Co-Immunoprecipitation.

Caption: Experimental workflow for Chromatin Immunoprecipitation.

Conclusion and Future Directions

The interaction between menin and MLL1 is a well-validated and critical dependency in AML subtypes with KMT2A rearrangements and NPM1 mutations. The development of small molecule inhibitors that effectively disrupt this interaction has ushered in a new era of targeted therapy for these high-risk leukemias. The data presented in this guide underscore the potent anti-leukemic activity of these agents and provide a framework for their continued investigation. Future research will likely focus on overcoming potential resistance mechanisms, exploring rational combination therapies to enhance efficacy, and expanding the application of menin inhibitors to other malignancies that may share a similar dependency on the menin-MLL1 axis. The detailed protocols and visualizations provided herein serve as a valuable resource for researchers dedicated to advancing our understanding and treatment of AML.

References

MI-3454: A Targeted Therapeutic Strategy for NPM1-Mutated Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) characterized by mutations in the Nucleophosmin 1 (NPM1) gene represents a significant therapeutic challenge. The aberrant cytoplasmic localization of mutant NPM1 is a key driver of leukemogenesis, largely through the upregulation of homeobox (HOX) genes and MEIS1, which are critical for leukemic cell proliferation and survival.[1][2][3][4] This process is dependent on the protein-protein interaction (PPI) between the nuclear scaffold protein menin and the histone methyltransferase Mixed Lineage Leukemia 1 (MLL1).[5] MI-3454 is a potent, selective, and orally bioavailable small-molecule inhibitor designed to disrupt this critical menin-MLL1 interaction. Preclinical studies have demonstrated that this compound induces profound anti-leukemic effects, including differentiation and apoptosis, in NPM1-mutated AML models. This technical guide provides a comprehensive overview of this compound, summarizing its mechanism of action, preclinical efficacy, and the experimental protocols utilized in its evaluation, intended for researchers and drug development professionals in the field of oncology.

Introduction: The Role of Menin-MLL1 Interaction in NPM1-Mutated AML

NPM1 mutations are among the most common genetic alterations in AML, occurring in approximately 30% of adult cases. These mutations lead to the aberrant export of the NPM1 protein from the nucleus to the cytoplasm. This mislocalization is not a passive event but is central to the leukemogenic process. In the nucleus, the menin-MLL1 complex is essential for maintaining the expression of key leukemogenic genes, including the HOXA and HOXB gene clusters and their cofactor MEIS1. The interaction between menin and MLL1 tethers the complex to chromatin, leading to histone modifications that drive gene expression. In NPM1-mutated AML, this axis is pathologically sustained, leading to a block in myeloid differentiation and uncontrolled proliferation of leukemic blasts. Therefore, the disruption of the menin-MLL1 PPI presents a highly specific and attractive therapeutic strategy for this AML subtype.

This compound: A Potent and Selective Menin-MLL1 Inhibitor

This compound was developed as a highly potent and orally bioavailable small-molecule inhibitor of the menin-MLL1 interaction. It was designed to bind to a specific pocket on the menin protein, thereby competitively blocking its interaction with MLL1. This disruption leads to the downregulation of downstream target genes, resulting in the differentiation and apoptosis of leukemic cells.

Mechanism of Action

The therapeutic rationale for this compound is based on the specific dependency of NPM1-mutated AML cells on the menin-MLL1 interaction for their survival and proliferation. By inhibiting this interaction, this compound effectively reverses the aberrant gene expression program driven by mutant NPM1.

Caption: Mechanism of action of this compound in NPM1-mutated AML.

Preclinical Data Summary

This compound has demonstrated significant preclinical activity in various models of NPM1-mutated AML. The following tables summarize the key quantitative data from these studies.

In Vitro Activity

This compound shows high potency in biochemical assays and selective anti-proliferative activity against leukemia cell lines with MLL rearrangements or NPM1 mutations.

| Parameter | Value | Assay Type | Reference |

| IC50 | 0.51 nM | Fluorescence Polarization | |

| GI50 (MV-4-11) | 7-27 nM | MTT Cell Viability | |

| GI50 (MOLM-13) | 7-27 nM | MTT Cell Viability | |

| GI50 (KOPN-8) | 7-27 nM | MTT Cell Viability |

Activity in Primary AML Samples

This compound effectively reduces the colony-forming ability of primary patient-derived AML cells harboring NPM1 mutations, while sparing normal hematopoietic progenitor cells.

| Sample Type | Effect | Assay Type | Reference |

| NPM1-mutated AML | Substantial reduction in clonogenic potential | Methylcellulose Colony-Forming Assay | |

| Normal CD34+ Cells | No effect on colony formation | Methylcellulose Colony-Forming Assay |

In Vivo Efficacy in PDX Models

In patient-derived xenograft (PDX) models of NPM1-mutated AML, orally administered this compound led to a significant reduction in leukemia burden and induced remission.

| PDX Model | Treatment | Outcome | Reference |

| NPM1-3055 | 100 mg/kg, b.i.d., p.o. | Leukemia regression | |

| NPM1-4392 | 100 mg/kg, b.i.d., p.o. | Blocked leukemia progression |

Pharmacokinetics (Mouse)

Pharmacokinetic studies in mice demonstrated that this compound is orally bioavailable with favorable properties for in vivo studies.

| Parameter | Value (Oral, 100 mg/kg) | Value (IV, 15 mg/kg) | Reference |

| T1/2 | 3.2 hours | 2.4 hours | |

| Cmax | 4698 ng/mL | - | |

| Vss | - | 5358 mL/kg | |

| CL | - | 2375 mL/hours/kg |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the efficacy and mechanism of action of this compound.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

References

- 1. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deregulation of the HOXA9/MEIS1 Axis in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic targeting in pediatric acute myeloid leukemia with aberrant HOX/MEIS1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elevated HOX gene expression in acute myeloid leukemia is associated with NPM1 mutations and poor survival - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

The Rise of a Targeted Therapy: An In-depth Technical Guide to the Discovery and Development of the Menin Inhibitor MI-3454

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of MI-3454, a potent and orally bioavailable small-molecule inhibitor of the menin-Mixed Lineage Leukemia 1 (MLL1) protein-protein interaction. This interaction is a critical dependency in acute leukemias characterized by MLL1 gene rearrangements or nucleophosmin 1 (NPM1) mutations, making it a key therapeutic target. This compound has demonstrated significant promise in preclinical models, inducing remission and prolonging survival, paving the way for clinical investigation of this class of inhibitors.

Introduction: Targeting a Key Leukemogenic Interaction

Acute myeloid leukemia (AML) is a genetically diverse disease, and specific subtypes, such as those with MLL1 rearrangements or NPM1 mutations, have historically presented therapeutic challenges. The interaction between menin, a scaffold protein, and the N-terminus of MLL1 is essential for the recruitment of the MLL1 fusion protein complex to chromatin. This leads to the aberrant expression of downstream target genes, including HOXA9 and MEIS1, which are critical for leukemogenesis.[1][2][3]

Inhibition of the menin-MLL1 interaction represents a targeted therapeutic strategy to disrupt this oncogenic program. Early efforts led to the development of inhibitors like MI-503, which showed promise but required further optimization of potency and pharmacokinetic properties.[1] This foundational work spurred the development of next-generation inhibitors, including this compound.

Discovery and Optimization of this compound

This compound was developed through a structure-based design approach, building upon the knowledge gained from earlier menin-MLL1 inhibitors.[4] The optimization process focused on enhancing potency, oral bioavailability, and drug-like properties. A key structural modification involved substituting the thienopyrimidine ring with an N-methyl amino group and introducing a methyl-bicyclo[1.1.1]pentane group with a terminal amide at the indole nitrogen. This resulted in a compound with sub-nanomolar inhibitory activity against the menin-MLL1 interaction.

Mechanism of Action

This compound competitively binds to a pocket on the surface of menin that is recognized by the N-terminus of MLL1. By occupying this pocket, this compound directly blocks the physical interaction between menin and the MLL1 fusion protein. This prevents the recruitment of the MLL fusion protein to its target genes, leading to the downregulation of key leukemogenic genes such as HOXA9 and MEIS1. The suppression of this oncogenic transcriptional program ultimately leads to cell differentiation and a profound inhibition of leukemic cell proliferation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity

| Parameter | Value | Description | Reference |

| IC50 | 0.51 nM | Inhibition of the menin-MLL14–43 interaction in a fluorescence polarization assay. |

Table 2: In Vitro Cell Viability (GI50)

| Cell Line | MLL Fusion | GI50 (nM) | Reference |

| MV-4-11 | MLL-AF4 | 7-27 | |

| MOLM-13 | MLL-AF9 | 7-27 | |

| KOPN-8 | MLL-ENL | 7-27 | |

| SEM | MLL-AF4 | 7-27 | |

| RS4-11 | MLL-AF4 | 7-27 | |

| Control Leukemic Cells | No MLL translocation | >100-fold higher |

Table 3: In Vivo Efficacy in a MOLM-13 Xenograft Model

| Treatment | Dosing Schedule | Outcome | Reference |

| This compound | 100 mg/kg, p.o., b.i.d. for 19 days | Effectively blocks leukemia progression and markedly prolongs survival. |

Table 4: In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models

| PDX Model | Leukemia Type | Treatment | Outcome | Reference |

| MLL-rearranged | AML | 100 mg/kg, p.o., b.i.d. for 21 days | Induces complete remission or blocks leukemia progression. | |

| NPM1-mutated | AML | 100 mg/kg, p.o., b.i.d. for 21 days | Induces complete remission or blocks leukemia progression. |

Table 5: Pharmacokinetic Properties in Mice

| Parameter | Value (Oral, 100 mg/kg) | Value (IV, 15 mg/kg) | Reference |

| T1/2 | 3.2 hours | 2.4 hours | |

| Cmax | 4698 ng/mL | N/A | |

| Oral Bioavailability (F) | 77% | N/A |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Fluorescence Polarization Assay for Menin-MLL1 Interaction

This assay is used to determine the half-maximal inhibitory concentration (IC50) of compounds that disrupt the menin-MLL1 interaction.

-

Reagents : Recombinant human menin protein, a fluorescently labeled peptide corresponding to the menin-binding motif of MLL1 (e.g., MLL14-43), and serial dilutions of this compound.

-

Procedure :

-

The fluorescently labeled MLL1 peptide is incubated with recombinant menin protein in an appropriate assay buffer.

-

Serial dilutions of this compound are added to the mixture.

-

The reaction is incubated to allow for binding to reach equilibrium.

-

The fluorescence polarization of the solution is measured using a plate reader.

-

-

Principle : In the absence of an inhibitor, the fluorescent MLL1 peptide binds to the larger menin protein, resulting in a high fluorescence polarization signal due to the slower tumbling rate of the complex. In the presence of this compound, the interaction is disrupted, and the free, rapidly tumbling fluorescent peptide results in a low polarization signal.

-

Data Analysis : The IC50 value is calculated by plotting the fluorescence polarization signal against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This assay is used to determine the half-maximal growth inhibition (GI50) of this compound on leukemia cell lines.

-

Cell Lines : A panel of human leukemia cell lines with and without MLL1 translocations are used.

-

Procedure :

-

Cells are seeded in 96-well plates and treated with serial dilutions of this compound or DMSO as a vehicle control.

-

The cells are incubated for a specified period (e.g., 7 days).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

A solubilization solution is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader.

-

-

Data Analysis : The GI50 value is determined by normalizing the absorbance values to the vehicle-treated control and fitting the data to a dose-response curve.

Quantitative Real-Time PCR (qRT-PCR)

This method is used to quantify the changes in gene expression of MLL1 target genes following treatment with this compound.

-

Sample Preparation : MLL-rearranged leukemia cells (e.g., MV-4-11, MOLM-13) are treated with this compound (e.g., 50 nM) or DMSO for a specified time (e.g., 6 days).

-

RNA Extraction and cDNA Synthesis : Total RNA is extracted from the cells, and its quality and quantity are assessed. The RNA is then reverse-transcribed into complementary DNA (cDNA).

-

qRT-PCR : The expression levels of target genes (HOXA9, MEIS1, etc.) and a housekeeping gene (e.g., HPRT1) are quantified using specific primers and a fluorescent dye (e.g., SYBR Green) in a real-time PCR instrument.

-

Data Analysis : The relative gene expression is calculated using the delta-delta Ct method, normalizing the expression of the target genes to the housekeeping gene and referencing it to the DMSO-treated control.

Xenograft and Patient-Derived Xenograft (PDX) Models

These in vivo models are crucial for evaluating the anti-leukemic efficacy of this compound.

-

Animal Models : Immunocompromised mice (e.g., NSGS) are used to prevent graft rejection.

-

Leukemia Engraftment :

-

For xenografts, human leukemia cell lines (e.g., MOLM-13) are transplanted into the mice.

-

For PDX models, primary leukemia cells from patients with MLL1 rearrangements or NPM1 mutations are transplanted.

-

-

Treatment : Once leukemia is established, mice are randomized into treatment and vehicle control groups. This compound is typically administered orally.

-

Efficacy Assessment :

-

Leukemia progression is monitored by measuring the percentage of human CD45+ cells in the peripheral blood, bone marrow, and spleen via flow cytometry.

-

Survival is monitored and analyzed using Kaplan-Meier curves.

-

At the end of the study, tissues can be harvested for gene expression analysis to confirm the on-target activity of this compound.

-

Pharmacodynamic Biomarker

Studies have identified MEIS1 as a potential pharmacodynamic biomarker for the response to this compound treatment. A significant downregulation of MEIS1 expression has been observed in bone marrow samples from mice treated with this compound, correlating with the anti-leukemic response. This provides a potential tool for monitoring treatment efficacy in clinical settings.

Conclusion and Future Directions

This compound is a highly potent and orally bioavailable inhibitor of the menin-MLL1 interaction that has demonstrated remarkable preclinical efficacy in models of MLL-rearranged and NPM1-mutated acute leukemia. It effectively suppresses the key oncogenic transcriptional program, leading to leukemia regression and improved survival. The robust preclinical data package, including its favorable pharmacokinetic profile and tolerability, provides a strong rationale for the clinical development of this compound or its analogs for these high-risk leukemia patient populations. A close analog of this compound, KO-539 (ziftomenib), is currently in clinical trials, highlighting the translational potential of this therapeutic approach. Further research may explore combination therapies to enhance efficacy and overcome potential resistance mechanisms.

References

- 1. Menin inhibitor this compound induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

MI-3454 Target Validation in Hematological Malignancies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of MI-3454, a potent and selective small molecule inhibitor of the menin-Mixed Lineage Leukemia 1 (MLL1) protein-protein interaction, for the treatment of hematological malignancies. This document details the mechanism of action, summarizes key preclinical data, and outlines the experimental protocols used to validate its therapeutic potential, particularly in acute myeloid leukemia (AML) with MLL1 rearrangements or NPM1 mutations.

Introduction

Acute leukemias driven by MLL1 gene rearrangements or NPM1 mutations are characterized by a dependency on the interaction between the menin scaffold protein and the MLL1 histone methyltransferase.[1][2] This interaction is crucial for the recruitment of the MLL1 complex to target genes, leading to the upregulation of leukemogenic programs, including the expression of HOXA9 and MEIS1.[1][3] this compound is an orally bioavailable small molecule designed to specifically disrupt this critical protein-protein interaction, offering a targeted therapeutic strategy for these genetically defined leukemias.[1]

Core Mechanism of Action: Disrupting the Menin-MLL1 Axis

This compound directly binds to menin, preventing its association with MLL1 and MLL1-fusion proteins. This disruption leads to the downregulation of downstream target genes essential for leukemic cell proliferation and survival. The on-target activity of this compound has been validated through gene expression studies, which show a marked decrease in HOXA9 and MEIS1 mRNA levels in treated cells. Furthermore, overexpression of HOXA9 can rescue the anti-leukemic effects of this compound, confirming the specificity of its mechanism of action. MEIS1 has been identified as a potential pharmacodynamic biomarker to monitor treatment response to this compound.

References

- 1. Menin inhibitor this compound induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Menin inhibitor this compound induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

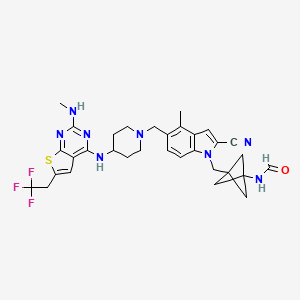

The chemical structure and properties of MI-3454

An In-depth Technical Guide to MI-3454

Abstract

This compound is a highly potent, selective, and orally bioavailable small-molecule inhibitor of the protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia 1 (MLL1). This interaction is a critical dependency in acute leukemias characterized by MLL1 gene rearrangements or mutations in the Nucleophosmin 1 (NPM1) gene. This compound disrupts the oncogenic activity of MLL1 fusion proteins, leading to the downregulation of key target genes, cell differentiation, and potent anti-leukemic activity. This document provides a comprehensive overview of the chemical structure, mechanism of action, biological properties, and key experimental data for this compound.

Chemical Structure and Properties

This compound was developed through the optimization of earlier menin-MLL1 inhibitors, resulting in a compound with sub-nanomolar potency and favorable drug-like properties.[1][2] Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| Chemical Structure |  | [1] |

| Molecular Formula | C₃₂H₃₅F₃N₈OS | [3] |

| Molecular Weight | 636.73 g/mol | [3] |

| CAS Number | 2134169-43-8 | [3] |

| Appearance | Light brown to brown solid | [4] |

| Aqueous Solubility | > 15 µM | [1] |

| DMSO Solubility | 31.25 mg/mL (49.08 mM) | [3] |

Mechanism of Action

The interaction between menin and the N-terminus of MLL1 (or MLL1 fusion proteins) is essential for the recruitment of the MLL1 complex to chromatin, where it promotes the expression of leukemogenic genes such as HOXA9 and MEIS1.[1][5] These genes are crucial for maintaining the undifferentiated, proliferative state of leukemia cells.

This compound acts by binding directly to a pocket on the surface of the menin protein that normally accommodates MLL1.[2] This competitive inhibition prevents the formation of the functional menin-MLL1 complex. The disruption of this PPI leads to the eviction of the complex from target gene promoters, resulting in a significant downregulation of their expression.[1][6] This loss of oncogenic signaling induces the leukemic cells to stop proliferating and undergo terminal differentiation.[1][7]

Biological Properties and Quantitative Data

In Vitro Activity

This compound demonstrates exceptional potency in biochemical assays and profound anti-proliferative effects against human leukemia cell lines harboring MLL1 translocations.[1] It shows high selectivity, with minimal impact on cell lines that do not depend on the menin-MLL1 interaction.[1][6]

| Assay Type | Target / Cell Line | Result (IC₅₀ / GI₅₀) | Reference |

| Biochemical Assay | Menin-MLL1 Interaction | IC₅₀ = 0.51 nM | [3][4][6] |

| Cell Viability | MV-4-11 (MLL-AF4) | GI₅₀ = 7-27 nM | [1][6] |

| MOLM-13 (MLL-AF9) | GI₅₀ = 7-27 nM | [1][6] | |

| KOPN-8 (MLL-ENL) | GI₅₀ = 7-27 nM | [1][6] | |

| SEM (MLL-AF4) | GI₅₀ = 7-27 nM | [1][6] | |

| RS4-11 (MLL-AF4) | GI₅₀ = 7-27 nM | [1][6] | |

| Control Cell Lines (K562, SET2) | > 100-fold less sensitive | [1][6] |

In Vivo Pharmacokinetics and Efficacy

Pharmacokinetic studies in mice revealed that this compound has high oral exposure and a suitable half-life for in vivo studies.[1][4] It effectively suppresses leukemia progression in multiple xenograft models, including aggressive patient-derived xenograft (PDX) models of both MLL-rearranged and NPM1-mutated AML, leading to complete remissions and prolonged survival.[1][8]

| Parameter | Administration | Value | Reference |

| T½ (Half-life) | 100 mg/kg p.o. (mice) | 3.2 hours | [3][4] |

| 15 mg/kg i.v. (mice) | 2.4 hours | [4] | |

| Cₘₐₓ | 100 mg/kg p.o. (mice) | 4698 ng/mL | [3][4] |

| AUC | 100 mg/kg p.o. (mice) | 32,631 h•ng/mL | [1] |

| Microsomal Stability (t½) | Human Liver Microsomes | 37.1 minutes | [3][4] |

| Murine Liver Microsomes | 20.4 minutes | [3][4] |

Experimental Protocols

Fluorescence Polarization (FP) Competition Assay

This biochemical assay was used to determine the inhibitory potency (IC₅₀) of this compound on the menin-MLL1 interaction.[1]

-

Reagents : Recombinant human menin protein, a fluorescently labeled peptide derived from MLL1 (e.g., MLL1₄₋₄₃).

-

Procedure :

-

A fixed concentration of menin and the fluorescent MLL1 peptide are incubated together, allowing them to bind, which results in a high fluorescence polarization signal.

-

Increasing concentrations of this compound are added to the mixture.

-

As this compound competes with the MLL1 peptide for binding to menin, the fluorescent peptide is displaced, causing it to tumble more rapidly in solution.

-

This displacement leads to a dose-dependent decrease in the fluorescence polarization signal.

-

-

Data Analysis : The IC₅₀ value is calculated by fitting the dose-response curve of the polarization signal versus the inhibitor concentration.

Cell Viability (MTT) Assay

This cell-based assay was used to determine the concentration of this compound that causes 50% inhibition of cell growth (GI₅₀).[1][9]

-

Cell Seeding : Leukemia cell lines (e.g., MV-4-11, MOLM-13) are seeded into 96-well plates at a predetermined density.

-

Treatment : Cells are treated with a range of concentrations of this compound (e.g., 0.001 to 10 µM) or a vehicle control (DMSO).

-

Incubation : The plates are incubated for an extended period (typically 7 days) to allow for effects on cell proliferation.

-

MTT Addition : MTT reagent is added to each well and incubated for a few hours. Viable, metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Solubilization : A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Measurement : The absorbance of the resulting purple solution is measured using a plate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis : Absorbance values are normalized to the vehicle-treated control cells to determine the percentage of growth inhibition. The GI₅₀ is calculated from the resulting dose-response curve.[9]

Quantitative Real-Time PCR (qRT-PCR)

This technique was used to quantify the effect of this compound on the expression of MLL1 target genes.[1][7]

-

Cell Treatment : Leukemia cells (e.g., MV-4-11) are treated with a fixed concentration of this compound (e.g., 50 nM) or DMSO for a set time (e.g., 6 days).

-

RNA Extraction : Total RNA is isolated from the treated cells using a standard extraction kit.

-

cDNA Synthesis : The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

PCR Amplification : The cDNA is used as a template in a PCR reaction with specific primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., HPRT1) for normalization. The reaction includes a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

-

Data Acquisition : A real-time PCR machine monitors the fluorescence intensity during amplification. The cycle threshold (Ct) value is determined for each gene.

-

Analysis : The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the housekeeping gene and referencing to the DMSO-treated control cells.[7]

Conclusion

This compound is a best-in-class menin-MLL1 inhibitor with a compelling preclinical profile. Its high potency, oral bioavailability, and profound efficacy in relevant leukemia models underscore its potential as a targeted therapy for patients with MLL1-rearranged and NPM1-mutated acute leukemias.[1][7] The identification of MEIS1 as a pharmacodynamic biomarker further supports its pathway-specific mechanism of action and provides a valuable tool for its clinical development.[1] These findings provide a strong rationale for the translation of menin-MLL1 inhibitors like this compound into clinical trials.

References

- 1. Menin inhibitor this compound induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | menin-MLL1 inhibitor | Probechem Biochemicals [probechem.com]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Menin inhibitor this compound induces remission in MLL1-rearranged and NPM1-mutated models of leukemia. | Semantic Scholar [semanticscholar.org]

- 9. JCI - Menin inhibitor this compound induces remission in MLL1-rearranged and NPM1-mutated models of leukemia [jci.org]

The Menin-MLL1 Inhibitor MI-3454: A Technical Overview of its Impact on HOXA9 and MEIS1 Gene Expression in Acute Leukemia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potent and orally bioavailable menin-MLL1 inhibitor, MI-3454, and its targeted effect on the expression of critical oncogenes HOXA9 and MEIS1 in the context of acute leukemia. This compound disrupts the crucial protein-protein interaction between menin and the MLL1 (Mixed Lineage Leukemia 1) protein, a mechanism central to the progression of leukemias with MLL1 rearrangements or NPM1 mutations.[1][2] This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental designs.

Core Mechanism of Action

This compound is a small molecule inhibitor that specifically targets the interaction between menin and MLL1.[1][3][4] In leukemias driven by MLL fusion proteins (e.g., MLL-AF4, MLL-AF9) or NPM1 mutations, the menin-MLL1 complex is essential for the transcriptional activation of downstream target genes, including the homeobox gene HOXA9 and its cofactor MEIS1. These genes are critical for maintaining the undifferentiated, proliferative state of leukemic blasts. By binding to menin, this compound allosterically inhibits its interaction with MLL1, leading to the displacement of the MLL1 complex from the chromatin of target genes. This results in a significant and selective downregulation of HOXA9 and MEIS1 expression, which in turn induces differentiation and apoptosis in leukemic cells.

Caption: Mechanism of this compound Action.

Quantitative Analysis of Gene Expression Changes

Treatment with this compound leads to a marked reduction in HOXA9 and MEIS1 transcript levels in various leukemia models. The following tables summarize the quantitative data from key studies.

Table 1: In Vitro Efficacy of this compound in MLL-Rearranged Leukemia Cell Lines

| Cell Line | MLL Fusion | This compound Conc. (nM) | Treatment Duration | HOXA9 Downregulation (Fold Change) | MEIS1 Downregulation (Fold Change) | Reference |

| MV-4-11 | MLL-AF4 | 50 | 6 days | > 5-fold | > 10-fold | |

| MOLM13 | MLL-AF9 | 50 | 6 days | > 5-fold | > 10-fold |

Table 2: In Vivo Efficacy of this compound in Leukemia Xenograft Models

| Model | Treatment | HOXA9 Downregulation (Fold Change) | MEIS1 Downregulation (Fold Change) | Reference |

| MV-4-11 Xenograft | 120 mg/kg this compound, twice daily for 7 days | ~3-fold | > 30-fold | |

| NPM1-mutated PDX (Sample 4392) | 100 mg/kg this compound, twice daily for 21 days | ~2.5-fold | ~2.5-fold | |

| NPM1-mutated PDX (Sample 3055) | Not specified | No significant reduction | ~100-fold |

Note: Fold changes are relative to vehicle-treated controls.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the protocols for key experiments.

Cell Culture and In Vitro Treatment

Leukemia cell lines, such as MV-4-11 (MLL-AF4) and MOLM13 (MLL-AF9), are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For gene expression analysis, cells are seeded at a specified density and treated with this compound (e.g., at a final concentration of 50 nM) or a vehicle control (e.g., DMSO) for a specified duration, typically 6 days.

Caption: In Vitro Experimental Workflow.

Quantitative Real-Time PCR (qRT-PCR)

To quantify the changes in HOXA9 and MEIS1 gene expression, total RNA is extracted from treated and control cells using a standard method, such as the RNeasy Mini Kit (Qiagen).

-

RNA Isolation: Follow the manufacturer's protocol for RNA extraction and purification. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers.

-

qPCR Reaction: Perform qPCR using a suitable qPCR master mix (e.g., SYBR Green or TaqMan) on a real-time PCR system. A typical reaction setup is as follows:

-

2 µL of cDNA

-

10 µL of 2x qPCR Master Mix

-

1 µL of each forward and reverse primer (10 µM)

-

Nuclease-free water to a final volume of 20 µL

-

-

Thermal Cycling: A standard thermal cycling protocol includes an initial denaturation step (e.g., 95°C for 10 minutes), followed by 40 cycles of denaturation (95°C for 15 seconds) and annealing/extension (60°C for 60 seconds).

-

Data Analysis: Normalize the cycle threshold (Ct) values of the target genes (HOXA9, MEIS1) to a housekeeping gene (e.g., HPRT1 or GAPDH). Calculate the relative gene expression using the ΔΔCt method.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are employed to demonstrate the direct impact of this compound on the binding of the MLL1 complex to the regulatory regions of its target genes.

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-1000 bp using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific to a component of the MLL1 complex (e.g., MLL1 or Menin). Use a non-specific IgG as a negative control.

-

Immune Complex Capture: Capture the antibody-protein-DNA complexes using Protein A/G magnetic beads.

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C and purify the DNA.

-

Analysis: Analyze the purified DNA by qPCR using primers specific to the promoter regions of HOXA9 and MEIS1.

Caption: Chromatin Immunoprecipitation (ChIP) Workflow.

Conclusion

This compound represents a promising therapeutic agent for acute leukemias characterized by MLL1 rearrangements or NPM1 mutations. Its mechanism of action is well-defined, leading to the specific and potent downregulation of the key leukemogenic drivers HOXA9 and MEIS1. The data robustly supports its on-target activity both in vitro and in vivo, providing a strong rationale for its clinical development. The experimental protocols outlined in this guide offer a framework for further investigation into the molecular effects of this compound and other menin-MLL1 inhibitors.

References

- 1. Menin inhibitor this compound induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Menin inhibitor this compound induces remission in MLL1-rearranged and NPM1-mutated models of leukemia. | Semantic Scholar [semanticscholar.org]

- 3. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

In vitro and in vivo studies of MI-3454 efficacy

An In-depth Technical Guide to the In Vitro and In Vivo Efficacy of MI-3454

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical efficacy of this compound, a potent and orally bioavailable small-molecule inhibitor of the menin-mixed lineage leukemia 1 (MLL1) protein-protein interaction. The data herein supports its therapeutic potential in acute leukemias harboring MLL1 rearrangements or NPM1 mutations.

Mechanism of Action

This compound functions by disrupting the critical interaction between menin and MLL1 (or MLL1 fusion proteins), which is essential for the leukemogenic activity of these oncogenes. This disruption leads to the downregulation of key downstream target genes, including HOXA9 and MEIS1, which are crucial for the proliferation and survival of leukemia cells.[1][2] Consequently, treatment with this compound induces cell differentiation and apoptosis in susceptible leukemia cell populations.[1][3]

Caption: this compound signaling pathway.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound in Leukemia Cell Lines

| Cell Line | MLL Fusion | GI₅₀ (nM) | Reference(s) |

| MV-4-11 | MLL-AF4 | 7-27 | [1] |

| MOLM-13 | MLL-AF9 | 7-27 | |

| KOPN-8 | MLL-ENL | 7-27 | |

| SEM | MLL-AF4 | 7-27 | |

| RS4-11 | MLL-AF4 | 7-27 |

GI₅₀ represents the concentration required for 50% inhibition of cell proliferation.

Table 2: Biochemical and Pharmacokinetic Properties of this compound

| Parameter | Value | Reference(s) |

| Menin-MLL1 Interaction IC₅₀ | 0.51 nM | |

| Oral Bioavailability (mice) | Favorable | |

| T₁/₂ (mice, 100 mg/kg p.o.) | 3.2 hours | |

| Cₘₐₓ (mice, 100 mg/kg p.o.) | 4698 ng/mL | |

| Microsomal Stability (murine t₁/₂) | 20.4 minutes | |

| Microsomal Stability (human t₁/₂) | 37.1 minutes |

Table 3: In Vivo Efficacy of this compound in Leukemia Mouse Models

| Model | Treatment Regimen | Outcome | Reference(s) |

| MOLM-13 Xenograft | 100 mg/kg, p.o., b.i.d. for 19 days | Marked prolongation of survival | |

| MLL-1532 PDX | 100 mg/kg, p.o., b.i.d. for 21 days | Complete remission | |

| NPM1-3055 PDX | 100 mg/kg, p.o., b.i.d. for 21 days | Blocked leukemia progression | |

| NPM1-4392 PDX | 100 mg/kg, p.o., b.i.d. for 21 days | Blocked leukemia progression |

p.o.: oral administration; b.i.d.: twice daily; PDX: Patient-Derived Xenograft.

Experimental Protocols

MTT Cell Viability Assay

This protocol is for determining the GI₅₀ of this compound in leukemia cell lines.

Materials:

-

Leukemia cell lines (e.g., MV-4-11, MOLM-13)

-

RPMI-1640 medium with 10% FBS

-

This compound

-

DMSO (vehicle control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed leukemia cells in a 96-well plate at a density of 3 x 10⁵ cells/mL in 100 µL of culture medium.

-

Prepare serial dilutions of this compound in culture medium and add to the wells. Include a DMSO vehicle control.

-

Incubate the plate for 7 days in a humidified incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Add 100 µL of solubilization solution to each well.

-

Incubate the plate overnight in the incubator to ensure complete solubilization of formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the GI₅₀ values by plotting the percentage of cell growth inhibition against the log concentration of this compound.

Caption: MTT cell viability assay workflow.

Colony-Forming Assay

This assay assesses the effect of this compound on the clonogenic potential of primary AML patient samples.

Materials:

-

Primary AML patient samples

-

MethoCult™ medium (e.g., H4435, STEMCELL Technologies)

-

This compound

-

DMSO (vehicle control)

-

1% methylcellulose

-

IMDM

-

FBS

-

35 mm culture dishes

Procedure:

-

Prepare a plating mixture containing MethoCult™ medium, FBS, and primary AML cells.

-

Add this compound at desired concentrations or DMSO as a vehicle control to the plating mixture.

-

Plate 1.1 mL of the mixture into 35 mm culture dishes in duplicate.

-

Incubate the dishes for 7-10 days in a humidified incubator (37°C, 5% CO₂).

-

Count the number of colonies (aggregates of >40 cells) using an inverted microscope.

-

For morphological analysis, colonies can be collected, cytospun onto glass slides, and stained with Wright-Giemsa.

Quantitative Real-Time PCR (qRT-PCR)

This protocol is for measuring the expression of MLL target genes.

Materials:

-

Leukemia cell lines or patient samples

-

This compound

-

DMSO (vehicle control)

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

cDNA synthesis kit

-

TaqMan primers and probes for target genes (HOXA9, MEIS1, etc.) and a housekeeping gene (HPRT1)

-

qRT-PCR instrument

Procedure:

-

Treat leukemia cells with this compound (e.g., 50 nM) or DMSO for 6 days.

-

Isolate total RNA from the cells using an RNA extraction kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform qRT-PCR using TaqMan primers and probes for the target and housekeeping genes.

-

Analyze the data using the ΔΔCt method to determine the relative gene expression, normalized to the housekeeping gene and referenced to the DMSO-treated control.

Caption: qRT-PCR experimental workflow.

In Vivo Xenograft Studies

This protocol describes the evaluation of this compound efficacy in patient-derived xenograft (PDX) models.

Materials:

-

Immunocompromised mice (e.g., NSGS)

-

Primary AML patient cells

-

This compound formulation for oral gavage

-

Vehicle control

-

Anti-human CD45 antibody for flow cytometry

Procedure:

-

Engraft immunodeficient mice with primary AML patient cells.

-

Monitor for leukemia engraftment by analyzing peripheral blood for the presence of human CD45+ cells.

-

Once engraftment is established (e.g., ~20% human CD45+ cells in bone marrow), randomize mice into treatment and vehicle control groups.

-

Administer this compound (e.g., 100 mg/kg) or vehicle orally, twice daily, for a specified duration (e.g., 21 consecutive days).

-

Monitor leukemia progression by periodic flow cytometric analysis of human CD45+ cells in peripheral blood.

-

At the end of the study, euthanize mice and harvest bone marrow, spleen, and peripheral blood for further analysis, including flow cytometry, gene expression studies, and histology.

-

For survival studies, monitor mice until they meet predefined humane endpoints.

References

Methodological & Application

Application Notes and Protocols for MI-3454 in Mouse Models of Leukemia

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the optimal dosage and experimental protocols for the use of MI-3454, a potent and orally bioavailable inhibitor of the menin-Mixed Lineage Leukemia 1 (MLL1) interaction, in preclinical mouse models of leukemia. This compound has demonstrated significant efficacy in models of acute leukemia with MLL1 rearrangements or Nucleophosmin 1 (NPM1) mutations.[1][2][3]

Introduction

The interaction between menin and MLL1 is a critical driver for the progression of certain acute leukemias.[1][3][4] this compound disrupts this protein-protein interaction, leading to the downregulation of key leukemogenic genes, such as HOXA9 and MEIS1, thereby inhibiting leukemia cell proliferation and inducing differentiation.[1][5] Preclinical studies have shown that this compound can induce complete remission in mouse models of MLL-rearranged and NPM1-mutated leukemia.[1][2][6] This document outlines the optimal dosages, pharmacokinetic profiles, and detailed experimental protocols for evaluating this compound in relevant mouse models.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in Leukemia Mouse Models

| Mouse Model | Cell Line/Patient Sample | Dosage and Administration | Key Findings | Reference |

| NSG | MV-4-11 (MLL-AF4) | 120 mg/kg, p.o., q.d. or b.i.d. for 7 days | Significant reduction in leukemia burden as measured by bioluminescence and human CD45+ cells in peripheral blood, spleen, and bone marrow.[1] | [1] |

| NSGS | PDX MLL-1532 | 100 mg/kg, p.o., b.i.d. | Induced complete remission and significantly prolonged survival.[2] | [2] |

| NSGS | PDX NPM1-3055 & 4392 | 100 mg/kg, p.o., b.i.d. for 21 days | Blocked leukemia progression, with a marked reduction of human CD45+ cells in peripheral blood, spleen, and bone marrow.[1][2] | [1][2] |

| Xenotransplantation | MOLM13 (MLL-AF9) | 100 mg/kg, p.o., b.i.d. for 19 days | Effectively blocked leukemia progression and markedly prolonged survival.[5] | [5] |

Table 2: Pharmacokinetic Properties of this compound in Mice

| Parameter | Value | Administration Route | Dosage | Reference |

| Bioavailability | ~77% | Oral (p.o.) | 100 mg/kg | [1] |

| Half-life (t1/2) | 3.2 hours | Oral (p.o.) | 100 mg/kg | [1][5] |

| Cmax | 4698 ng/mL | Oral (p.o.) | 100 mg/kg | [5] |

| AUC | 32,631 h•ng/mL | Oral (p.o.) | 100 mg/kg | [1] |

| Half-life (t1/2) | 2.4 hours | Intravenous (i.v.) | 15 mg/kg | [5] |

| Clearance (CL) | 2375 mL/hours•kg | Intravenous (i.v.) | 15 mg/kg | [5] |

| Volume of Distribution (Vss) | 5358 mL/kg | Intravenous (i.v.) | 15 mg/kg | [5] |

Signaling Pathway and Experimental Workflow

Signaling Pathway of Menin-MLL1 Inhibition by this compound

Caption: Mechanism of this compound in MLL-rearranged leukemia.

Experimental Workflow for In Vivo Efficacy Studies

Caption: Workflow for this compound efficacy testing in mouse models.

Detailed Experimental Protocols

Protocol 1: Patient-Derived Xenograft (PDX) Model of AML

-

Animal Model: Use immunodeficient mice such as NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) or NSGS.

-

Cell Preparation: Thaw cryopreserved primary human AML cells (with MLL1 rearrangement or NPM1 mutation) and wash with sterile PBS.

-

Transplantation: Inject 1-5 x 10^6 viable human AML cells in 100-200 µL of PBS into the tail vein of each mouse.

-

Engraftment Monitoring: Starting 2-3 weeks post-transplantation, monitor engraftment by analyzing peripheral blood for the presence of human CD45+ (hCD45+) cells using flow cytometry.

-

Treatment Initiation: Once hCD45+ cells reach a predetermined level (e.g., >1% of peripheral blood mononuclear cells), randomize mice into treatment and vehicle control groups.

-

Drug Formulation and Administration:

-

Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).

-

Administer this compound orally (p.o.) via gavage at a dose of 100 mg/kg twice daily (b.i.d.).

-

Administer the vehicle to the control group on the same schedule.

-

-

Monitoring During Treatment:

-

Monitor animal health and body weight daily.

-

Continue to monitor hCD45+ levels in peripheral blood weekly.

-

-

Endpoint Analysis:

-

Euthanize mice when they show signs of advanced disease (e.g., >20% weight loss, hind limb paralysis) or at the end of the study.

-

Collect bone marrow, spleen, and peripheral blood for analysis of leukemic burden by flow cytometry (hCD45+).

-

Analyze gene expression in sorted hCD45+ cells by qRT-PCR for target genes like MEIS1 and HOXA9.[1]

-

Perform Kaplan-Meier survival analysis.

-

Protocol 2: Cell Line-Derived Xenograft (CDX) Model using Bioluminescence Imaging

-

Cell Line: Use a human MLL-rearranged leukemia cell line, such as MV-4-11, engineered to express luciferase.

-

Animal Model: Utilize immunodeficient mice (e.g., NSG).

-

Transplantation: Inject 0.5-1 x 10^6 MV-4-11-luciferase cells in 100 µL of PBS via tail vein injection.

-

Disease Monitoring:

-

Perform bioluminescence imaging (BLI) weekly to monitor leukemia engraftment and progression.

-

Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection and image mice after 10-15 minutes using an in vivo imaging system.

-

-

Treatment Initiation: When the bioluminescence signal indicates established disease, randomize mice into treatment and control groups.

-

Drug Administration:

-

Administer this compound orally at a dose of 120 mg/kg, either once daily (q.d.) or twice daily (b.i.d.).[1]

-

Administer vehicle to the control group.

-

-

Efficacy Assessment:

-

Continue weekly BLI to quantify changes in leukemia burden.

-

At the end of the treatment period (e.g., 7 days), collect peripheral blood, spleen, and bone marrow to quantify the percentage of human CD45+ cells by flow cytometry.[1]

-

Protocol 3: Pharmacodynamic Analysis

-

Study Design: Use tumor-bearing mice (either PDX or CDX models) treated with this compound or vehicle.

-

Sample Collection: At various time points after the final dose, collect bone marrow or spleen samples.

-

Cell Sorting: Isolate leukemic cells (hCD45+) from the collected tissues using fluorescence-activated cell sorting (FACS).

-

Gene Expression Analysis:

-

Extract RNA from the sorted leukemic cells.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of MLL1 target genes, including MEIS1, HOXA9, and FLT3.[1]

-

Normalize expression to a housekeeping gene (e.g., HPRT1).

-

-

Data Analysis: Compare the gene expression levels in the this compound-treated group to the vehicle-treated group to confirm on-target drug activity. A significant downregulation of MEIS1 can serve as a pharmacodynamic biomarker of treatment response.[1][3]

References

- 1. Menin inhibitor this compound induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Menin inhibitor this compound induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. [PDF] Menin inhibitor this compound induces remission in MLL1-rearranged and NPM1-mutated models of leukemia. | Semantic Scholar [semanticscholar.org]

MI-3454: Application Notes and Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-3454 is a highly potent, orally bioavailable small molecule inhibitor of the menin-mixed lineage leukemia 1 (MLL1) protein-protein interaction, with an IC50 of 0.51 nM.[1][2] It has demonstrated significant potential in preclinical models of acute leukemias harboring MLL1 rearrangements or NPM1 mutations.[3][4] this compound effectively disrupts the menin-MLL1 interaction, leading to the downregulation of key leukemogenic genes such as HOXA9 and MEIS1, thereby inducing differentiation and inhibiting proliferation of leukemia cells.[1][3][5] These application notes provide detailed information on the solubility of this compound and protocols for its preparation and use in cell-based assays.

Data Presentation

Quantitative Data Summary

| Parameter | Value | Reference |

| In Vitro IC50 (menin-MLL1 interaction) | 0.51 nM | [1][6] |

| In Vitro GI50 (MLL-rearranged cell lines) | 7 - 27 nM | [1][3] |

| Solubility in DMSO | 31.25 mg/mL (49.08 mM) | [1][6] |

| Aqueous Solubility | > 15 µM | [3] |

| Storage of Stock Solution | -20°C for up to 1 year, or -80°C for up to 2 years (stored under nitrogen) | [1] |

Signaling Pathway

This compound targets the interaction between menin and MLL1, which is crucial for the oncogenic activity of MLL fusion proteins in specific types of leukemia.[7] By inhibiting this interaction, this compound prevents the recruitment of the MLL1 complex to chromatin, leading to a decrease in the expression of downstream target genes like HOXA9 and MEIS1.[2][3][5] This ultimately results in the differentiation of leukemic cells and a reduction in their proliferative capacity.[3][7]

Figure 1: this compound signaling pathway.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound from a solid powder.

Materials:

-

This compound (solid powder)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

Procedure:

-

Equilibrate the this compound vial to room temperature before opening.

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is 636.73 g/mol .[6]

-

Add the calculated volume of DMSO to the this compound powder.

-

Vortex the solution thoroughly to dissolve the compound.

-

If necessary, use an ultrasonic bath to ensure complete dissolution.[1][6]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C.[1]

Cell-Based Assay Workflow

The following is a general workflow for utilizing this compound in a cell-based viability assay, such as an MTT assay.[3]

Workflow:

-

Cell Seeding: Plate leukemia cell lines (e.g., MV-4-11, MOLM-13) at a density of 1 x 10^5 to 2 x 10^5 cells/mL in appropriate cell culture medium.[3]

-

Compound Dilution: Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve to determine the GI50. A common concentration range for initial experiments is 0.001 to 10 µM.[1][6]

-

Treatment: Add the diluted this compound or a vehicle control (e.g., 0.25% DMSO) to the plated cells.[3]

-

Incubation: Incubate the cells at 37°C in a humidified incubator for the desired duration. For viability assays, a 7-day incubation period is often used, with a media change and re-addition of the compound on day 4.[3]

-

Assay: Perform the cell viability assay according to the manufacturer's instructions.

-

Data Analysis: Analyze the data to determine the effect of this compound on cell viability and calculate the GI50 value.

Figure 2: Experimental workflow for this compound.

Conclusion

This compound is a potent and selective inhibitor of the menin-MLL1 interaction with promising therapeutic potential. Proper handling and preparation of this compound are crucial for obtaining reliable and reproducible results in cell-based assays. The protocols and data provided in these application notes are intended to serve as a guide for researchers in their investigation of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | menin-MLL1 inhibitor | Probechem Biochemicals [probechem.com]

- 3. Menin inhibitor this compound induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Detecting MI-3454 Target Engagement by Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-3454 is a potent and orally bioavailable small-molecule inhibitor of the menin-mixed lineage leukemia 1 (MLL1) protein-protein interaction.[1] This interaction is critical for the oncogenic activity of MLL fusion proteins in acute leukemias, particularly those with MLL1 rearrangements or NPM1 mutations.[1] this compound disrupts the menin-MLL1 complex, leading to the downregulation of key MLL target genes, such as HOXA9 and MEIS1, which in turn induces differentiation and inhibits leukemic cell proliferation.[1] These application notes provide detailed protocols for assessing the target engagement of this compound in a cellular context using Western blotting. Two primary approaches are described: an indirect method measuring the downstream effects on target gene expression and a direct method, the Cellular Thermal Shift Assay (CETSA), which confirms physical binding of this compound to its target, menin.

This compound: Potency and Cellular Activity

This compound exhibits high potency in disrupting the menin-MLL1 interaction and demonstrates significant anti-leukemic activity in relevant cell lines. The following table summarizes key quantitative data for this compound.

| Parameter | Value | Cell Lines/System | Reference |

| Menin-MLL1 Interaction IC50 | 0.51 nM | Biochemical Assay | |

| GI50 (50% Growth Inhibition) | 7 - 27 nM | MV-4-11, MOLM-13, KOPN-8 (MLL-rearranged leukemia cell lines) | |

| HOXA9 & MEIS1 Downregulation | Effective at ≤ 50 nM | MV-4-11, MOLM13 cells |

Signaling Pathway of Menin-MLL1 and Point of Intervention by this compound

The menin-MLL1 complex is a key regulator of gene transcription. MLL1, a histone methyltransferase, is responsible for the trimethylation of histone H3 at lysine 4 (H3K4me3), a mark associated with active transcription. Menin acts as a scaffold, tethering the MLL1 complex to chromatin at specific gene loci, including the HOX gene clusters. In MLL-rearranged leukemias, the MLL fusion protein retains the menin-binding domain, leading to aberrant recruitment of the complex and overexpression of oncogenic genes like HOXA9 and MEIS1. This compound acts by binding to menin and preventing its interaction with MLL1, thereby displacing the complex from chromatin and suppressing target gene expression.

Caption: Signaling pathway of the Menin-MLL1 complex and inhibition by this compound.

Experimental Protocols

Two primary Western blot-based protocols are provided to assess this compound target engagement.

Protocol 1: Indirect Target Engagement via Downstream Protein Expression

This protocol measures the functional consequence of this compound treatment by quantifying the protein levels of the downstream targets HOXA9 and MEIS1. A decrease in the expression of these proteins indicates successful inhibition of the menin-MLL1 pathway.

Materials:

-